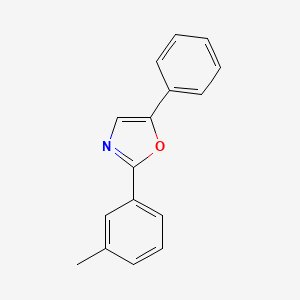
Acetic acid;6,7-dimethylnaphthalene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;6,7-dimethylnaphthalene-1,4-diol is a compound that combines the properties of acetic acid and a naphthalene derivative Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar The naphthalene derivative, 6,7-dimethylnaphthalene-1,4-diol, is an aromatic compound with two hydroxyl groups positioned on the first and fourth carbon atoms of the naphthalene ring, and two methyl groups on the sixth and seventh carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6,7-dimethylnaphthalene-1,4-diol typically involves the following steps:
Naphthalene Derivative Synthesis: The starting material, naphthalene, undergoes a series of reactions to introduce the hydroxyl and methyl groups. This can be achieved through Friedel-Crafts alkylation to introduce the methyl groups, followed by hydroxylation to add the hydroxyl groups.
Acetylation: The resulting 6,7-dimethylnaphthalene-1,4-diol is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-purity reagents, and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in 6,7-dimethylnaphthalene-1,4-diol can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Nitro or halogenated derivatives of the naphthalene ring.
Applications De Recherche Scientifique
Acetic acid;6,7-dimethylnaphthalene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;6,7-dimethylnaphthalene-1,4-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function.
Pathways: The compound can modulate oxidative stress pathways by acting as an antioxidant, scavenging free radicals, and reducing oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethylnaphthalene-1,4-diol: Lacks the acetyl group, resulting in different chemical properties and reactivity.
Naphthalene-1,4-diol: Lacks the methyl groups, affecting its solubility and biological activity.
Acetic acid: A simple carboxylic acid without the aromatic ring, used widely in various applications.
Uniqueness
Acetic acid;6,7-dimethylnaphthalene-1,4-diol is unique due to the combination of the acetic acid moiety and the substituted naphthalene ring. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
59832-95-0 |
|---|---|
Formule moléculaire |
C16H20O6 |
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
acetic acid;6,7-dimethylnaphthalene-1,4-diol |
InChI |
InChI=1S/C12H12O2.2C2H4O2/c1-7-5-9-10(6-8(7)2)12(14)4-3-11(9)13;2*1-2(3)4/h3-6,13-14H,1-2H3;2*1H3,(H,3,4) |
Clé InChI |
VPEQXJZWMJSKKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC(=C2C=C1C)O)O.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


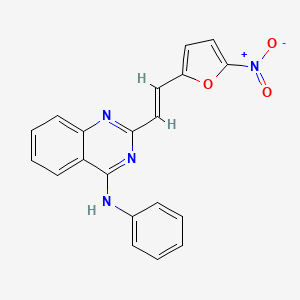

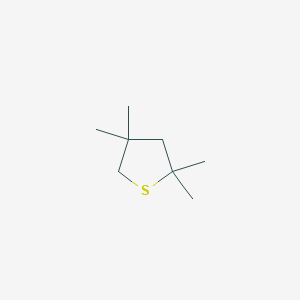
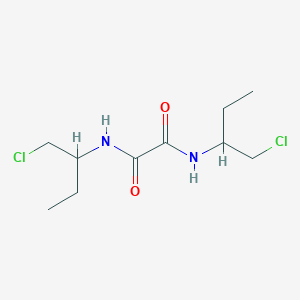

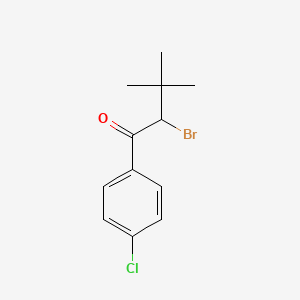
![1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14606709.png)
![1H-Pyrrolo[3,2-g]isoquinoline, 7-acetyl-5,6,7,8-tetrahydro-8-methyl-](/img/structure/B14606712.png)
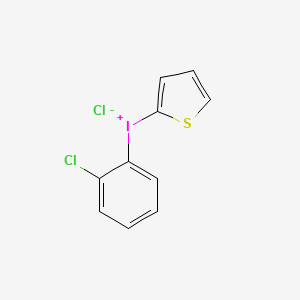

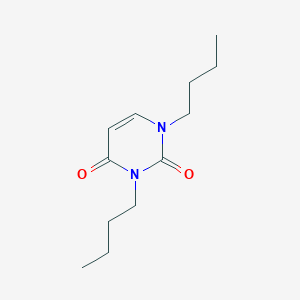
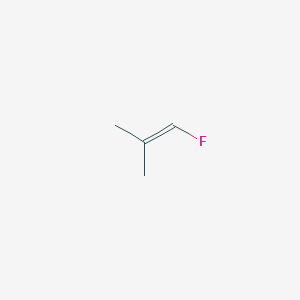
![1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene](/img/structure/B14606768.png)
